

Application Note: Mechanistic Profiling of 4-Hydroxyomeprazole Sulfide

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 4-Hydroxyomeprazole sulfide

CAS No.: 151602-50-5

Cat. No.: B3419668

[Get Quote](#)

Introduction & Scientific Context

While Omeprazole metabolism is classically defined by CYP2C19-mediated 5-hydroxylation and CYP3A4-mediated sulfoxidation, recent high-resolution metabolomics (Jarmusch et al., 2020) have elevated the importance of the sulfide pathway.

4-Hydroxyomeprazole sulfide (also referred to as O-desmethyl omeprazole sulfide) is a secondary metabolite formed via a complex interplay of host and microbial enzymes. Its accumulation is often a marker of:

- Reductive Shift: Enhanced conversion of the parent sulfoxide to sulfide, typically occurring in the gut lumen or under hypoxic hepatic conditions.
- O-Demethylation: Subsequent oxidative attack on the 4-methoxy group of the pyridine ring.

Why study this metabolite?

- Microbiome Biomarker: Its presence correlates with gut microbiota diversity; antibiotic-induced dysbiosis significantly alters its plasma and fecal concentrations.
- Inhibition Potential: Sulfide metabolites of benzimidazoles are often potent, time-dependent inhibitors (TDI) of CYP2C19, potentially contributing to autoinhibition loops.

Chemical Identity & Preparation

- Compound Name: **4-Hydroxyomeprazole sulfide** (4-Desmethyl omeprazole sulfide)
- Chemical Nature: Pyridinyl-methyl-benzimidazole sulfide.
- Key Structural Feature: The sulfinyl (S=O) group of Omeprazole is reduced to a sulfide (S), and the 4-methoxy group on the pyridine ring is O-demethylated to a hydroxyl.
- Solubility: Low aqueous solubility; requires DMSO or Methanol stock.

Standard Stock Preparation:

- Dissolve 1 mg of **4-Hydroxyomeprazole sulfide** standard in 1 mL DMSO (100% stock).
- Prepare working solutions (10 μ M, 100 μ M) in 50:50 Methanol:Water.
- Storage: -80°C (Sulfides are prone to spontaneous oxidation back to sulfoxides in air; minimize headspace).

Experimental Workflows

Workflow A: Metabolic Stability & Clearance (Hepatic System)

Objective: Determine the intrinsic clearance (

) of **4-Hydroxyomeprazole sulfide** in Human Liver Microsomes (HLM).

Rationale: To determine if this metabolite is a terminal product or a substrate for further conjugation (e.g., Glucuronidation).

Protocol:

- System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
- Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM MgCl₂.
- Substrate: **4-Hydroxyomeprazole sulfide** (Final conc: 1 μ M).

- Cofactors:
 - Phase I Check: NADPH (1 mM).
 - Phase II Check: UDPGA (2 mM) + Alamethicin (25 µg/mg protein) to permeabilize microsomes for UGT activity.
- Incubation:
 - Pre-incubate HLM + Substrate for 5 min at 37°C.
 - Initiate with Cofactor mix.[\[1\]](#)
 - Timepoints: 0, 5, 15, 30, 45, 60 min.
- Termination: Add 3 volumes of ice-cold Acetonitrile (containing internal standard, e.g., D3-Omeprazole).
- Analysis: Centrifuge (4000g, 20 min) and inject supernatant into LC-MS/MS.

Self-Validating Step: Include a "No Cofactor" control to distinguish enzymatic clearance from spontaneous re-oxidation to the sulfoxide form.

Workflow B: Gut Microbiota Reductive Assay (Anaerobic)

Objective: Confirm the formation of the sulfide precursor from Omeprazole or the stability of **4-Hydroxyomeprazole sulfide** in fecal slurry.

Protocol:

- Matrix: Fresh human fecal slurry (10% w/v) in pre-reduced PBS (anaerobic).
- Environment: Anaerobic chamber (85% N₂, 10% H₂, 5% CO₂).
- Substrate:
 - Arm A: Omeprazole (10 µM) -> Monitor formation of Sulfide.

- Arm B: **4-Hydroxyomeprazole sulfide** (10 µM) -> Monitor stability.
- Timepoints: 0, 2, 6, 24 hours.
- Inhibition Check: Add Antibiotic Cocktail (Vancomycin/Imipenem) in a parallel well to confirm microbial origin.

Analytical Methodology (LC-MS/MS)[2][3]

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis). Chromatography: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

Parameter	Setting
Mobile Phase A	Water + 0.1% Formic Acid
Mobile Phase B	Acetonitrile + 0.1% Formic Acid
Gradient	5% B (0-0.5 min) -> 95% B (3.0 min) -> Hold (4.0 min)
Flow Rate	0.5 mL/min
Ionization	ESI Positive

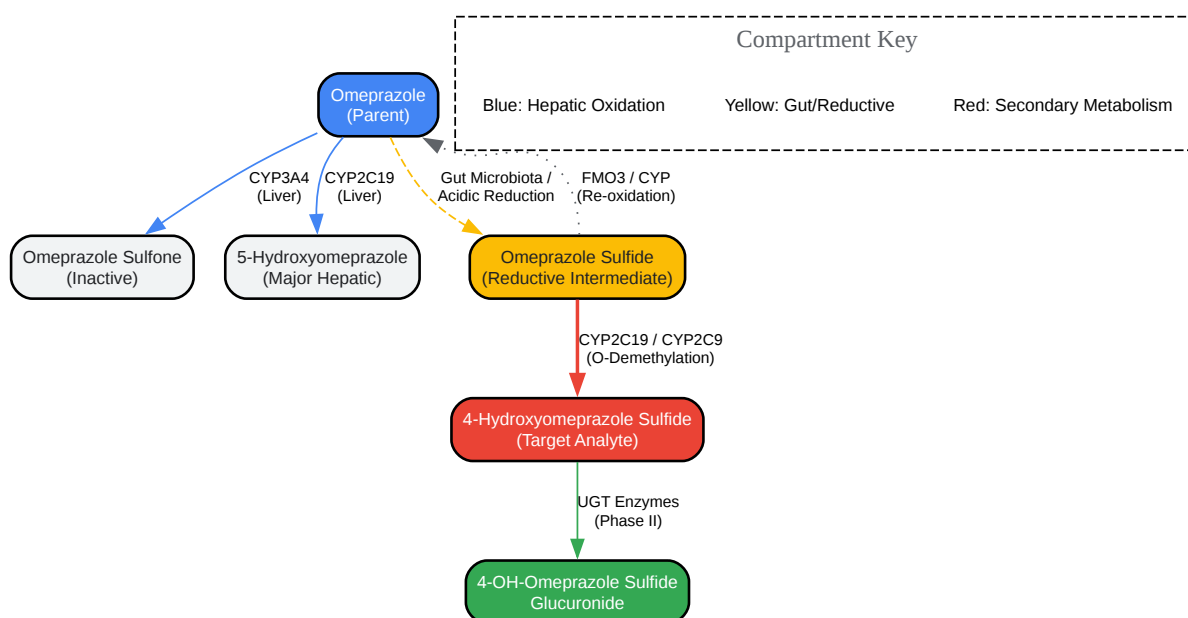
MRM Transitions (Representative):

Analyte	Precursor (m/z)	Product (m/z)	Collision Energy (V)
Omeprazole	346.1	198.1	20
Omeprazole Sulfide	330.1	182.1	22
4-OH Omeprazole Sulfide	316.1	168.1	25
5-OH Omeprazole	362.1	214.1	18

Note: The mass shift of -14 Da from Omeprazole Sulfide (330) to 4-OH Omeprazole Sulfide (316) corresponds to the loss of CH₂ (demethylation).

Pathway Visualization

The following diagram illustrates the "Crosstalk" pathway where **4-Hydroxyomeprazole sulfide** serves as a bridge between the reductive (gut) and oxidative (liver) compartments.



[Click to download full resolution via product page](#)

Caption: Metabolic trajectory of Omeprazole. The sulfide pathway (Yellow) requires reductive conditions (Gut), followed by hepatic re-entry and O-demethylation (Red) to form the target analyte.

Data Interpretation & Troubleshooting

Interpreting Clearance Data

When analyzing the depletion of **4-Hydroxyomeprazole sulfide**:

- **Rapid Depletion + UDPGA**: Indicates the compound is a prime candidate for Phase II conjugation (Glucuronidation). This aligns with recent findings (Jarmusch et al.) identifying the O-glucuronide in urine.
- **Stability without Cofactors**: If the compound degrades in buffer alone, check for spontaneous oxidation back to the sulfoxide. Always use antioxidants (e.g., Ascorbic acid) during sample prep if instability is observed.

Inhibition Potential (DDI Risk)

Sulfides are notoriously potent inhibitors. You must calculate the

of **4-Hydroxyomeprazole sulfide** against CYP2C19 using S-Mephenytoin as a probe substrate.

Protocol:

- Incubate HLM with Probe (S-Mephenytoin, 40 μ M) + **4-Hydroxyomeprazole sulfide** (0 - 50 μ M).
- Measure formation of 4'-Hydroxymephenytoin.
- **Critical**: If

decreases with pre-incubation time, the metabolite is a Mechanism-Based Inhibitor (MBI).

Summary Table: Expected Metabolic Parameters

Parameter	Value Range (Est.)	Significance
LogD (pH 7.4)	2.5 - 3.0	Moderate lipophilicity; good membrane permeability.
HLM Stability ()	< 30 min (with UDPGA)	Rapidly conjugated; unlikely to accumulate unless UGTs are inhibited.
Microbiome Formation	High in Dysbiosis	Antibiotic treatment may reduce sulfide formation by killing reductases.
CYP2C19 Inhibition		Potential contributor to Omeprazole's autoinhibition.

References

- Jarmusch, A. K., et al. (2020). Enhanced Characterization of Drug Metabolism and the Influence of the Intestinal Microbiome: A Pharmacokinetic, Microbiome, and Untargeted Metabolomics Study. *Clinical and Translational Science*. [Link](#)
- Sciex. All-In-One HR-MS/MS Library for Drug Metabolism. (Source for MS transitions of **4-Hydroxyomeprazole sulfide**). [Link](#)
- Vandenameele, J., et al. (2025). Impact of the gut microbiome on the biotransformation of proton pump inhibitors. *Pharmacological Research*. [2][3][4] (Contextualizing the reductive pathway).
- FDA Guidance for Industry. In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. (Protocol standards for Inhibition assays). [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. researchgate.net \[researchgate.net\]](#)
- [2. SCIEX All-In-One HR-MS/MS Library version 2.0 with NIST 2017 Library bundle \[sciex.com\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [To cite this document: BenchChem. \[Application Note: Mechanistic Profiling of 4-Hydroxyomeprazole Sulfide\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b3419668#in-vitro-metabolism-studies-using-4-hydroxyomeprazole-sulfide\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com